molecular formula C8H9NO B138971 6-Ethylpicolinaldehyde CAS No. 153646-82-3

6-Ethylpicolinaldehyde

Cat. No.: B138971
CAS No.: 153646-82-3
M. Wt: 135.16 g/mol
InChI Key: ZTWDMEWZCFVRQN-UHFFFAOYSA-N
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Description

6-Ethylpicolinaldehyde is an organic compound with the molecular formula C₈H₉NO It is a derivative of picolinaldehyde, where an ethyl group is attached to the sixth position of the pyridine ring

Mechanism of Action

Pharmacokinetics

The pharmacokinetic properties of 6-Ethylpicolinaldehyde include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a log P value (a measure of lipophilicity) of 1.39, indicating moderate lipophilicity . These properties suggest that this compound has good bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Ethylpicolinaldehyde can be synthesized through several methods. One common approach involves the reaction of 6-ethylpyridine with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction typically occurs under reflux conditions, followed by hydrolysis to yield the desired aldehyde.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The ethyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups under appropriate conditions.

Major Products Formed

    Oxidation: 6-Ethylpicolinic acid.

    Reduction: 6-Ethylpicolinalcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Ethylpicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and interaction with biomolecules.

    Medicine: Derivatives of this compound have shown promise in the treatment of diseases such as diabetes, where complexes like [Zn(6epa)₂] have demonstrated the ability to lower blood glucose levels.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromopyridine-2,6-dicarbaldehyde
  • 2-Formylnicotinic acid
  • 3-Aminopicolinaldehyde
  • 5-Aminopicolinaldehyde
  • 5-(Difluoromethyl)picolinaldehyde

Uniqueness

6-Ethylpicolinaldehyde is unique due to the presence of the ethyl group at the sixth position of the pyridine ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity patterns that are not observed in other picolinaldehyde derivatives.

Biological Activity

6-Ethylpicolinaldehyde, a derivative of picolinaldehyde, has garnered attention in recent years for its potential biological activities, including antimicrobial, antiviral, and neuroprotective effects. This article compiles recent research findings and case studies to provide a comprehensive overview of its biological activity.

This compound has the empirical formula C9H11NOC_9H_{11}NO and a molecular weight of approximately 149.19 g/mol. Its structure includes a pyridine ring with an ethyl group and an aldehyde functional group, which contribute to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of various pyridine derivatives, including this compound.

  • Activity Spectrum : Research indicates that compounds related to this compound exhibit varying degrees of activity against a range of pathogens:
    • Bacteria : Effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
    • Fungi : Demonstrated activity against Candida albicans.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
Candida albicans16 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Antiviral Activity

The antiviral potential of pyridine compounds has also been explored. In silico studies indicate that derivatives like this compound may inhibit viral replication by targeting specific viral proteins.

  • Mechanism : It is hypothesized that the compound interacts with viral enzymes necessary for replication, thereby reducing viral load in infected cells.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of certain picolinaldehyde derivatives, including potential applications in neurodegenerative diseases.

  • Cell Studies : In vitro studies using neuronal cell lines have shown that this compound can mitigate oxidative stress-induced cell death. This is particularly relevant in conditions associated with metal toxicity, where the compound appears to protect against neuronal damage.
  • Mechanism of Action : The neuroprotective effects are attributed to the compound's ability to enhance antioxidant enzyme activity and chelate harmful metal ions, thereby reducing oxidative stress.

Case Studies

  • Neuroprotection Against Heavy Metals :
    A study investigated the protective effects of this compound on SN56 cholinergic murine neuroblastoma cells exposed to heavy metals like lead and cadmium. Results indicated significant cell viability improvement when pre-treated with the compound at concentrations as low as 10 µM.
  • Antimicrobial Efficacy :
    A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant strains of bacteria. Patients treated with a topical formulation containing the compound showed a marked reduction in infection severity compared to the control group.

Properties

IUPAC Name

6-ethylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-7-4-3-5-8(6-10)9-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWDMEWZCFVRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441304
Record name 6-Ethylpicolinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153646-82-3
Record name 6-Ethyl-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153646-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethylpicolinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N,N,N-trimethylethylenediamine (4.29 mL, 33 mmol) in THF (20 mL) at -25° C. was added n-BuLi (13.2 mL, 2.5M in hexanes, 33 mmol). This solution was stirred 15 minutes, then transferred into a -78° C. solution of 6-methyl-2-pyridine-carboxaldehyde (3.63 g, 30 mmol) in THF (80 mL). After stirring 30 minutes at -78° C., a THF (50 mL) solution of lithium diisopropylamide (33 mmol) was added and the now dark red mixture was stirred 1 hour at -78° C. Methyl iodide (5.68 g, 40 mmol) in THF (10 mL) was added and reaction mixture was allowed to warm to r.t. for 4 hours. Water and 25% aq. NH4OAc were added, the crude product was extracted with EtOAc (2×) and solvents were evaporated. Purification by flash chromatography (from 5% to 10% EtOAc in hexanes) gave 660 mg of the title compound.
Quantity
33 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.29 mL
Type
reactant
Reaction Step Three
Quantity
13.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
3.63 g
Type
reactant
Reaction Step Four
Quantity
5.68 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Six

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